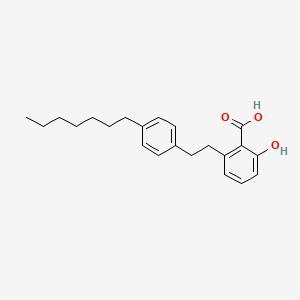
MG 149
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MG149 是一种强效且选择性的组蛋白乙酰转移酶抑制剂,专门靶向 MYST 家族的组蛋白乙酰转移酶,包括 Tip60 和 MOF。 它对 Tip60 的 IC50 值为 74 μM,对 MOF 的 IC50 值为 47 μM 。 MG149 主要用于科学研究,以研究组蛋白乙酰化在各种生物过程中的作用。
准备方法
MG149 是腰果酸衍生物。合成路线包括在特定条件下,将 2-(4-庚基苯乙基)-6-羟基苯甲酸与适当的试剂反应。 该化合物通常在实验室环境中合成,其在 DMSO 中的溶解度大于 10 mM 。 对于工业生产,该化合物以批量方式合成,并在受控条件下储存以保持其稳定性和效力。
化学反应分析
MG149 会经历各种化学反应,包括与 Tip60 的乙酰辅酶 A 结合口袋中的乙酰辅酶 A 竞争性抑制 。 它对组蛋白 H3 的效力比组蛋白 H4 更强。 该化合物还使用生物素化组蛋白 H3 或组蛋白 H4 肽作为底物,抑制 HeLa 细胞核提取物中组蛋白乙酰转移酶的活性 。 这些反应中常用的试剂包括乙酰辅酶 A 和生物素化组蛋白肽。
科学研究应用
MG149 具有广泛的科学研究应用:
癌症研究: MG149 与索拉非尼联合使用,在肝细胞癌细胞中表现出协同的抗肿瘤活性。
哮喘研究: MG149 抑制组蛋白乙酰转移酶 KAT8 介导的 IL-33 乙酰化,这有助于减轻哮喘模型中的过敏性气道炎症和气道高反应性。
作用机制
MG149 通过抑制组蛋白乙酰转移酶的活性发挥作用,专门靶向 MYST 家族。 它与 Tip60 的乙酰辅酶 A 结合口袋中的乙酰辅酶 A 竞争,导致组蛋白乙酰化水平和细胞增殖速率降低 。 在癌症研究中,MG149 通过增加内质网应激以及未折叠蛋白和活性氧的水平,诱导细胞凋亡 。 在哮喘研究中,MG149 通过抑制 KAT8 介导的 IL-33 乙酰化,减少气道炎症 。
相似化合物的比较
MG149 在选择性抑制 MYST 家族的组蛋白乙酰转移酶方面是独一无二的。 类似的化合物包括:
C646: p300 组蛋白乙酰转移酶的选择性抑制剂。
TH1834: 另一种具有不同选择性的组蛋白乙酰转移酶抑制剂。
SP600125: 广谱激酶抑制剂,也影响组蛋白乙酰化。
MG149 由于其对 Tip60 和 MOF 的高度选择性而脱颖而出,使其成为研究这些组蛋白乙酰转移酶在各种生物过程中的特定作用的宝贵工具。
生物活性
MG 149 is a selective inhibitor of histone acetyltransferases (HATs), specifically targeting the MYST family members Tip60 and MOF. This compound is derived from anacardic acid and has garnered attention for its potential applications in cancer research and epigenetic regulation. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound exhibits its biological activity primarily through the inhibition of HATs, which play crucial roles in the acetylation of histones and non-histone proteins. The inhibition is competitive with respect to acetyl-CoA, the substrate for HATs. The compound has been shown to inhibit Tip60 and MOF with IC50 values of 74 μM and 47 μM, respectively .
Binding Assays
The binding affinity and inhibition efficacy of this compound were assessed using radioisotope-labeled acetyltransferase assays. These assays demonstrated that this compound can effectively inhibit the acetylation process in vitro using histone peptides as substrates.
| HAT Enzyme | IC50 (μM) | Substrate |
|---|---|---|
| Tip60 | 74 | Histone H4 peptide |
| MOF | 47 | Histone H3 peptide |
In Vitro Studies
In cell-based assays using HeLa cells, this compound inhibited HAT activity as measured by its effect on histone acetylation levels. The compound was more effective against histone H3 than histone H4, indicating a selective inhibition profile . Furthermore, DNA microarray analyses indicated that this compound affects critical signaling pathways such as p53 and NF-kB, which are integral to cancer progression and cellular responses to stress.
Case Study: Effects on Cancer Cell Lines
A study investigated the effects of this compound on various cancer cell lines, particularly focusing on its role in inhibiting proliferation. The results indicated that this compound significantly reduced cell viability in mesothelioma cell lines, suggesting its potential utility as an anti-cancer agent.
- Cell Line : MPM (Malignant Pleural Mesothelioma)
- Treatment Duration : 48 hours
- Concentration Range : 0 - 100 μM
- Results :
- Significant reduction in cell proliferation at concentrations above 50 μM.
- Induction of apoptosis was observed through flow cytometry analysis.
Research Findings
- Inhibition of Acetylation : this compound effectively reduced acetylation levels in treated cells, confirming its role as a HAT inhibitor.
- Pathway Analysis : Gene expression profiling revealed downregulation of genes involved in cell cycle progression and survival pathways upon treatment with this compound.
- Potential Therapeutic Applications : Given its mechanism of action and effects on cancer cell lines, this compound holds promise for further development as a therapeutic agent targeting epigenetic modifications in cancer.
属性
IUPAC Name |
2-[2-(4-heptylphenyl)ethyl]-6-hydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O3/c1-2-3-4-5-6-8-17-11-13-18(14-12-17)15-16-19-9-7-10-20(23)21(19)22(24)25/h7,9-14,23H,2-6,8,15-16H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHQYBZRTAEHRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)CCC2=C(C(=CC=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













